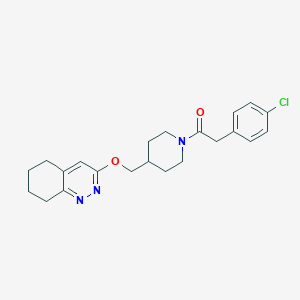

2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one

説明

2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a synthetic small molecule featuring a 4-chlorophenyl group attached to an ethanone backbone. The piperidine moiety at the 1-position is substituted with a ((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl group, introducing a bicyclic tetrahydrocinnolin system. The compound’s design likely aims to optimize binding affinity and selectivity through steric and electronic effects derived from its chlorophenyl and tetrahydrocinnolin components .

特性

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O2/c23-19-7-5-16(6-8-19)13-22(27)26-11-9-17(10-12-26)15-28-21-14-18-3-1-2-4-20(18)24-25-21/h5-8,14,17H,1-4,9-13,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOHWBGUWMWUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and research findings associated with this compound.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure incorporates a chlorophenyl group and a piperidine moiety linked to a tetrahydrocinnoline derivative, which is essential for its biological activity.

Antibacterial Activity

Research has demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the piperidine nucleus often display moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 2-(4-Chlorophenyl)-... | Salmonella typhi | Moderate to Strong |

| 2-(4-Chlorophenyl)-... | Bacillus subtilis | Moderate to Strong |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for some synthesized derivatives were reported as follows:

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | AChE | 2.14±0.003 |

| Compound B | Urease | 0.63±0.001 |

These results indicate that certain derivatives of the compound exhibit strong enzyme inhibition, which could have therapeutic implications in treating conditions like Alzheimer's disease and urinary tract infections .

The mechanism by which this compound exhibits its biological activity involves several pathways:

- Binding Interactions : Docking studies suggest that the compound interacts effectively with amino acids in target proteins, enhancing its pharmacological effectiveness .

- Enzyme Interaction : The inhibition of AChE suggests a potential role in neuropharmacology, while urease inhibition indicates possible applications in managing urinary disorders .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of compounds similar to 2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one). For example:

- A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of various piperidine derivatives and their biological evaluations, reporting significant antibacterial and enzyme inhibitory activities .

- Another research effort involved testing the synthesized compounds against multiple bacterial strains and assessing their enzyme inhibition capabilities through established protocols .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with structurally related analogs from published literature:

*Estimated based on structural analysis.

Key Comparative Insights :

Structural Complexity: The target compound’s tetrahydrocinnolin moiety distinguishes it from simpler analogs like ’s pyrazole derivative. The bicyclic system may enhance binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors . ’s nitrophenyl group introduces polarizability and redox activity, contrasting with the target’s ether-linked tetrahydrocinnolin, which prioritizes stability and lipophilicity .

Functional Group Impact: The 4-hydroxypiperidine in and improves solubility and hydrogen-bonding capacity, whereas the target’s tetrahydrocinnolin-oxy-methyl substituent emphasizes steric bulk and aromatic interactions .

The tetrahydrocinnolin system in the target may mimic natural product scaffolds, a strategy employed in pseudo-natural product libraries to discover novel bioactive compounds .

Pharmacokinetic Considerations :

- The target’s higher molecular weight (~414.9 g/mol) compared to –3 compounds may reduce oral bioavailability but could enhance target residence time in tissues. Its ether linkage may mitigate metabolic degradation compared to ester-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。